methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate
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Overview
Description
Methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate is a chemical compound with a complex structure. It is known for its applications in various fields, including the production of heat-resistant plastics, adhesives, and special coatings . The compound is characterized by its unique bicyclic structure, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways . The bicyclic structure of the compound also contributes to its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Isobornyl methacrylate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Methyl methacrylate: A simpler ester with widespread use in polymer production.
Decyl 2-methylprop-2-enoate: Another ester with a longer alkyl chain, affecting its physical properties and applications.
Uniqueness
Methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate stands out due to its unique bicyclic structure, which imparts enhanced stability and specific reactivity patterns . This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
26249-38-7 |
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Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;1H2,2-3H3/t10-,11+,14+;/m1./s1 |
InChI Key |
FWRMTDMERDIPKI-DYTHMOEWSA-N |
Isomeric SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C |
Canonical SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
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